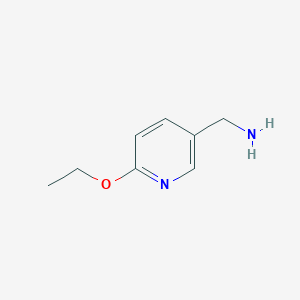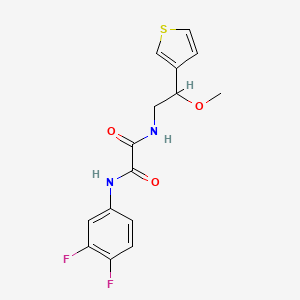
N1-(3,4-difluorophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-difluorophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H14F2N2O3S and its molecular weight is 340.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
One notable application of related compounds involves their synthesis and the exploration of their chemical reactions. For instance, Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of oxalamides in chemical synthesis. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides, which could imply potential pathways for synthesizing or modifying compounds like N1-(3,4-difluorophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide (Mamedov et al., 2016).
Antimicrobial Activities
Compounds with thiophene derivatives have been studied for their antimicrobial activities. For example, Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activity against various bacterial and fungal strains. This suggests that structurally similar compounds might also possess antimicrobial properties, which could be an area of interest for further research involving this compound (Wardkhan et al., 2008).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into polythiophene derivatives has been shown to affect their electrochemical and electrochromic properties. Hu et al. (2013) synthesized novel donor–acceptor type monomers that exhibit good electrochemical activity and distinct color changes upon oxidation and reduction. This research highlights the potential for developing advanced materials with tunable optical properties, potentially relevant to compounds with structural similarities to this compound for applications in electrochromic devices (Hu et al., 2013).
Dye-Sensitized Solar Cells (DSSCs)
Liu et al. (2008) demonstrated the use of ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules in dye-sensitized solar cells, achieving notable solar-to-energy conversion efficiency. This suggests that compounds with thiophene units could be explored for applications in solar energy conversion, hinting at potential research avenues for this compound in photovoltaic applications (Liu et al., 2008).
Propriétés
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-22-13(9-4-5-23-8-9)7-18-14(20)15(21)19-10-2-3-11(16)12(17)6-10/h2-6,8,13H,7H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNJGKCEBPAWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl (E)-4-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703498.png)
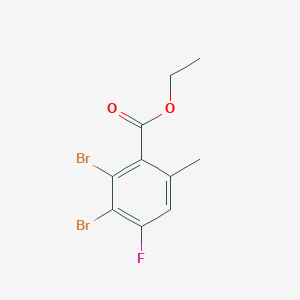
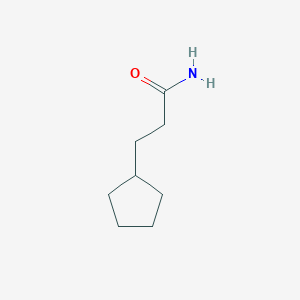

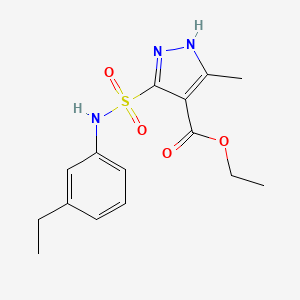
![Methyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2703504.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2703505.png)
![4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2703508.png)


![1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2703513.png)
![4-hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2703516.png)

